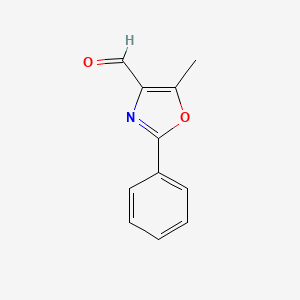

5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

5-methyl-2-phenyl-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-10(7-13)12-11(14-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXONSMPSXTJFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00499551 | |

| Record name | 5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70170-23-9 | |

| Record name | 5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-phenyl-1,3-oxazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-phenylacetonitrile with acetic anhydride and sodium acetate, followed by oxidation with selenium dioxide to yield the desired aldehyde . The reaction conditions generally involve heating the mixture under reflux and subsequent purification steps to isolate the product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also incorporate continuous flow processes and advanced purification techniques to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The oxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

Oxidation: 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid.

Reduction: 5-Methyl-2-phenyl-1,3-oxazole-4-methanol.

Substitution: Various substituted oxazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde has garnered attention for its antimicrobial and anticancer properties. Research indicates that it exhibits significant effects on various cancer cell lines, making it a candidate for further pharmacological studies.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting potential as a lead compound in cancer therapy .

2. Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as oxidation and reduction, making it versatile in synthetic pathways.

| Reaction Type | Example Reaction | Major Products |

|---|---|---|

| Oxidation | Aldehyde to acid | 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid |

| Reduction | Aldehyde to alcohol | 5-Methyl-2-phenyl-1,3-oxazole-4-methanol |

| Substitution | Nucleophilic substitution | Various substituted oxazole derivatives |

3. Material Science

In material science, this compound is explored for its potential in developing novel materials with specific electronic or optical properties. Its unique structure allows for the design of materials that can be utilized in sensors or electronic devices.

Wirkmechanismus

The mechanism of action of 5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity for its targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers: 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde

- Key Difference : Methyl and carbaldehyde groups are swapped (methyl at position 4, carbaldehyde at position 5) .

- Impact: Altered electronic distribution affects reactivity; the aldehyde group in position 5 may exhibit different steric and electronic interactions. No direct melting point data available, but carboxylic acid analogs (e.g., 4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid) show higher melting points (239–242°C) due to hydrogen bonding .

Functional Group Variants

a) 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic Acid

- Molecular Formula: C₁₁H₉NO₃

- Molecular Weight : 203.19 g/mol

- Melting Point : 182–183°C .

- Comparison :

- Carboxylic acid group replaces the aldehyde, enhancing polarity and hydrogen-bonding capacity.

- Higher melting point due to stronger intermolecular forces compared to the aldehyde derivative.

b) Methyl 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylate

Substituent-Modified Derivatives

a) 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic Acid

- Molecular Formula: C₁₂H₁₁NO₃

- Molecular Weight : 217.22 g/mol

- CAS Number : 107367-98-6 .

- Broader applicability in peptide coupling and drug design compared to the aldehyde.

b) 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol

Oxazole vs. Oxadiazole Derivatives

Example : 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine

- Molecular Formula : C₉H₉N₃O

- Key Differences: Oxadiazole ring (two nitrogen atoms) vs. Applications: Oxadiazoles are prominent in medicinal chemistry for antimicrobial and anticancer activity, whereas oxazole aldehydes are often intermediates in synthesis .

Research Insights

- Reactivity : The aldehyde group in this compound makes it highly reactive toward nucleophiles (e.g., amines, alcohols), enabling Schiff base formation .

- Thermal Stability : Oxazole derivatives generally exhibit moderate thermal stability, but carboxylic acid analogs decompose at higher temperatures due to decarboxylation .

- Safety : Aldehydes require careful handling (e.g., inhalation precautions), as seen in safety data for related compounds .

Biologische Aktivität

5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde (MPOC) is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of MPOC, exploring its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

MPOC is characterized by its oxazole ring structure, which contains nitrogen and oxygen atoms. Its molecular formula is C₁₁H₉NO₂, with a molecular weight of approximately 187.20 g/mol. The compound features a methyl group and a phenyl group attached to the oxazole ring, along with an aldehyde functional group at the 4-position. This unique structural configuration imparts specific reactivity and biological activity to the compound.

The biological activity of MPOC is primarily attributed to its ability to interact with various molecular targets, including enzymes and proteins. The aldehyde group in MPOC can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. Moreover, the oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the binding affinity and specificity for its targets.

Target Interactions

Research indicates that MPOC may interact with several key biological targets:

- Enzymes : MPOC has shown potential in inhibiting enzymes such as monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters. This inhibition can lead to increased levels of monoamines in the system, potentially impacting mood and cognitive functions.

- Carbonic Anhydrases : Similar compounds have been reported to inhibit human carbonic anhydrases (hCAs), which play a vital role in regulating pH and fluid balance in various tissues.

Biological Activities

MPOC has been investigated for several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that MPOC may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Potential : Research has indicated that derivatives of MPOC could possess anticancer activity. For instance, modifications of similar compounds have shown significant inhibitory effects against various cancer cell lines, suggesting that MPOC could serve as a lead compound in anticancer drug development .

Research Findings and Case Studies

Several studies have explored the biological activity of MPOC and its derivatives:

- In Vitro Studies : In vitro assays have demonstrated that MPOC can modulate enzyme activity and influence cellular processes. For example, it has been shown to affect signaling pathways involved in cell proliferation and differentiation .

- Animal Models : Dosage studies in animal models indicate that MPOC's effects vary with concentration. At lower doses, it can enhance enzyme activity without significant toxicity, while higher doses may lead to adverse effects.

- Synthesis of Derivatives : Research has focused on synthesizing derivatives of MPOC to enhance its biological properties. For example, certain modifications have resulted in compounds with improved anticancer activity against specific cell lines, with IC50 values indicating potent effects .

Applications in Drug Development

Given its promising biological activities, MPOC is being explored as a potential lead compound for drug development:

- Medicinal Chemistry : Its ability to inhibit key enzymes positions MPOC as a candidate for developing new therapeutics targeting neurological disorders or cancer.

- Material Science : Beyond pharmacological applications, MPOC may also find utility in developing novel materials with specific electronic or optical properties due to its unique chemical structure.

Summary Table of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for 5-methyl-2-phenyl-1,3-oxazole-4-carbaldehyde, and how can reaction efficiency be optimized?

Answer:

The compound can be synthesized via the Vilsmeier–Haack reaction, a classic method for introducing formyl groups into aromatic systems. This involves reacting 5-methyl-2-phenyl-1,3-oxazole with a Vilsmeier reagent (e.g., POCl₃ in DMF) under controlled conditions (0–5°C for 4–6 hours). Yield optimization requires strict anhydrous conditions and slow reagent addition to minimize side reactions . For improved efficiency, microwave-assisted synthesis reduces reaction time (e.g., 15–30 minutes at 80–100°C) and enhances regioselectivity, as demonstrated in analogous oxadiazole syntheses .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : ¹H and ¹³C NMR confirm the aldehyde proton (δ ~9.8–10.2 ppm) and oxazole ring carbons (δ ~150–160 ppm for C-4).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) provides exact mass verification (theoretical [M+H]⁺ = 202.0868) and fragmentation patterns to validate the oxazole scaffold .

- IR : A strong carbonyl stretch (~1680–1700 cm⁻¹) confirms the aldehyde group.

X-ray crystallography using SHELXL software is recommended for unambiguous structural determination, particularly for polymorph identification .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for PPARα/γ agonism?

Answer:

SAR studies on related oxazole derivatives highlight:

- Oxazole Substitution : The 5-methyl group enhances metabolic stability, while the 4-carbaldehyde acts as a key pharmacophore for PPAR binding.

- Phenyl Ring Modifications : Para-substitutions (e.g., -OCH₃, -Cl) on the phenyl ring improve α/γ dual agonism by optimizing hydrophobic interactions with PPAR ligand-binding domains .

- Stereochemical Considerations : The S-configuration of adjacent chiral centers (e.g., in indane acetic acid derivatives) significantly enhances activity .

Experimental validation involves fluorescence resonance energy transfer (FRET) assays and cell-based transactivation models to quantify PPARα/γ activation .

Advanced: What strategies mitigate thermal degradation during the handling and storage of this compound?

Answer:

Thermogravimetric analysis (TGA) of analogous oxazoles reveals decomposition onset at ~150°C. To prevent degradation:

- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to avoid light-induced oxidation.

- Stabilizers : Add 0.1% w/w BHT (butylated hydroxytoluene) to inhibit aldehyde oxidation.

- Handling : Use low-temperature reaction conditions (e.g., <50°C) and avoid prolonged heating. Mass spectrometry fragmentation studies (e.g., EI-MS) can identify degradation products, such as decarboxylated or dimerized species .

Advanced: How are computational methods integrated with experimental data to predict the biological activity of oxazole derivatives?

Answer:

- Docking Simulations : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to PPARγ, using crystal structures (PDB: 2PRG) to model the ligand-binding domain .

- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis correlates electronic parameters (e.g., Hammett σ) with agonism potency. For example, electron-withdrawing substituents on the phenyl ring enhance α-activity .

- MD Simulations : Molecular dynamics (GROMACS) assess conformational stability of ligand-receptor complexes over 100-ns trajectories.

Basic: What analytical challenges arise in quantifying this compound in complex mixtures?

Answer:

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the compound from byproducts. Detection at 254 nm optimizes sensitivity for the conjugated oxazole system.

- Sample Preparation : Solid-phase extraction (SPE) with C8 cartridges improves recovery rates (>90%) in biological matrices.

- Validation : Spike-and-recovery experiments (80–120% range) and LOQ determination (≥0.1 µg/mL) ensure method robustness .

Advanced: How does the compound’s reactivity in nucleophilic addition reactions inform its use in multi-component reactions (MCRs)?

Answer:

The aldehyde group undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile), enabling MCRs to generate heterocyclic libraries. For example, microwave-assisted MCRs with 2-naphthols and ammonium acetate yield fused chromene-oxazole hybrids with antimicrobial activity . Reaction monitoring via in situ FTIR tracks imine intermediate formation, critical for optimizing reaction stoichiometry .

Advanced: What in vitro and in vivo models are suitable for evaluating the antidiabetic potential of this compound?

Answer:

- In Vitro : 3T3-L1 adipocyte differentiation assays assess PPARγ-mediated glucose uptake. EC₅₀ values are determined via luciferase reporter assays in HEK293 cells transfected with PPAR response elements .

- In Vivo : Zucker diabetic fatty (ZDF) rats model T2DM, with oral administration (10–50 mg/kg/day) over 4 weeks. Endpoints include HbA1c reduction and lipid profile normalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.